Methyl 4-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate
Description
Methyl 4-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate is a synthetic organic compound featuring a methyl benzoate core substituted at the para position with an α-ketoamide group linked to a 2-chlorobenzyl moiety. This structure combines a polar amide bond with an aromatic ester, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
methyl 4-[[2-[(2-chlorophenyl)methylamino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-24-17(23)11-6-8-13(9-7-11)20-16(22)15(21)19-10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNJVQMQMGAFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of 2-chlorobenzylamine: This can be achieved by the reaction of 2-chlorobenzyl chloride with ammonia or an amine.
Acylation: The 2-chlorobenzylamine is then acylated with an appropriate acyl chloride or anhydride to introduce the oxoacetamido group.
Esterification: The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 4-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorobenzylamine moiety can bind to active sites, while the oxoacetamido group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares core features with several analogs:
- Methyl 4-(2-((3-Methoxyphenethyl)amino)-2-oxoacetamido)benzoate (CAS 920240-23-9): Similarities: Both have a methyl benzoate backbone and an α-ketoamide linkage. Differences: The 3-methoxyphenethyl substituent in this analog introduces electron-donating effects vs. the electron-withdrawing 2-chlorobenzyl group in the target compound.
- Compounds C1–C7 (): These analogs feature quinoline-piperazine-benzoate scaffolds. Unlike the target compound’s simple benzyl-α-ketoamide, they incorporate bulkier heterocyclic systems (quinoline), which may enhance rigidity and π-stacking interactions .
- 2-(4-Chlorophenyl)-2-Oxoethyl 4-Hydroxybenzoate (): Both contain a 4-substituted benzoate ester and a chlorinated aromatic group.
Table 1: Structural Comparison
Physicochemical and Functional Properties
- Solubility and Lipophilicity :
- Hydrogen-Bonding Capacity :
- The α-ketoamide’s carbonyl groups offer hydrogen-bonding sites, similar to the oxoethyl ester in . However, the absence of a hydroxyl group (as in ) reduces polarity .
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